molecular formula C5H8N4 B3029897 3-Hydrazinyl-4-methylpyridazine CAS No. 82426-93-5

3-Hydrazinyl-4-methylpyridazine

Cat. No. B3029897
CAS RN: 82426-93-5
M. Wt: 124.14
InChI Key: RMYDJKBGPHPHFX-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-methylpyridazine is a chemical compound used for research and development . It has a molecular formula of C5H8N4 and a molar mass of 124.14 .


Synthesis Analysis

The synthesis of 3-Hydrazinyl-4-methylpyridazine involves the use of hydrazine and ethanol . The mixture of 3-chloro-4-methylpyridazine and hydrazine in ethanol is refluxed for 4 hours. The reaction progress is monitored by TLC (DCM/MeOH = 10:1). The mixture is then concentrated under vacuum to afford l-(4-methylpyridazin-3-yl)hydrazine as black oil .


Physical And Chemical Properties Analysis

3-Hydrazinyl-4-methylpyridazine is a compound that should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C . It has a molecular weight of 124.14 .

Scientific Research Applications

  • Intermediate for Pesticides and Anti-Viral Drugs :

    • 3-Chloro-4-methylpyridazine, closely related to 3-Hydrazinyl-4-methylpyridazine, has been identified as an important intermediate in the synthesis of pesticides and anti-viral drugs. It is synthesized using hydrazine hydrate and citraconic anhydride and is suitable for industrial production due to its mild reaction conditions and the availability of raw materials (Yang Shao-juan, 2012).
  • Synthesis of Pyridazine Derivatives for Antiviral Activity :

    • Various pyridazine derivatives, including those incorporating 3-Hydrazinyl-4-methylpyridazine, have been synthesized for evaluation against hepatitis A virus (HAV). These compounds have shown potential as antiviral agents (E. M. Flefel et al., 2017).
  • Building Blocks for Functionalized Compounds :

    • 3-Hydrazinopyridazines, including 3-Hydrazinyl-4-methylpyridazine, are used as building blocks for various functionalized compounds. They are involved in the synthesis of different pyridazine ring-containing compounds, which have applications in various chemical syntheses (J. Svete, 2005).
  • Synthesis of Pyridazinone Derivatives :

    • Novel pyridine and fused pyridine derivatives have been prepared starting from compounds like 3-Hydrazinyl-4-methylpyridazine. These derivatives have applications in antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
  • Corrosion Inhibition in Metals :

    • Derivatives of pyridazines, including those related to 3-Hydrazinyl-4-methylpyridazine, have been studied for their corrosion inhibition properties in metals, particularly copper, in nitric acid solutions. This has implications in materials science and engineering (A. Zarrouk et al., 2012).

Safety and Hazards

3-Hydrazinyl-4-methylpyridazine is classified as a hazardous material. It is advised to handle it in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

3-Hydrazinyl-4-methylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Hydrazinyl-4-methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that multiple pathways are impacted, leading to downstream effects on various physiological processes.

Result of Action

Based on the known activities of pyridazinone derivatives , it’s plausible that the compound could have effects ranging from antimicrobial to anti-inflammatory, and potentially many others.

properties

IUPAC Name

(4-methylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-3-7-9-5(4)8-6/h2-3H,6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDJKBGPHPHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717304
Record name 3-Hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-4-methylpyridazine

CAS RN

82426-93-5
Record name 3-Hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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